6-Propyl-benzo[1,3]dioxol-5-ylamine hydrochloride

Catalog No.
S719875
CAS No.
1047620-49-4
M.F
C10H14ClNO2
M. Wt
215.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Propyl-benzo[1,3]dioxol-5-ylamine hydrochloride

CAS Number

1047620-49-4

Product Name

6-Propyl-benzo[1,3]dioxol-5-ylamine hydrochloride

IUPAC Name

6-propyl-1,3-benzodioxol-5-amine;hydrochloride

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

InChI

InChI=1S/C10H13NO2.ClH/c1-2-3-7-4-9-10(5-8(7)11)13-6-12-9;/h4-5H,2-3,6,11H2,1H3;1H

InChI Key

YNRIRDBUUGOENJ-UHFFFAOYSA-N

SMILES

CCCC1=CC2=C(C=C1N)OCO2.Cl

Canonical SMILES

CCCC1=CC2=C(C=C1N)OCO2.Cl

6-Propyl-benzo[1,3]dioxol-5-ylamine hydrochloride is a chemical compound with the molecular formula C10_{10}H14_{14}ClNO2_2 and a molecular weight of approximately 215.68 g/mol. This compound features a benzo[1,3]dioxole structure, which is characterized by a fused dioxole ring system attached to a propyl group and an amine functional group. It is primarily used in proteomics research and has garnered attention for its potential biological activities and applications in various fields .

Typical of amines and aromatic compounds. Notably:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing it to react with electrophiles.
  • Acid-Base Reactions: The presence of the hydrochloride salt indicates that the compound can participate in acid-base reactions, potentially forming various salts with different counterions.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, which could modify its properties or introduce new functional groups.

The synthesis of 6-Propyl-benzo[1,3]dioxol-5-ylamine hydrochloride can be achieved through several methods:

  • Starting Materials: Typically synthesized from commercially available precursors such as phenolic compounds and propyl amines.
  • Reflux Reactions: A common method involves refluxing the appropriate dioxole derivative with propyl amine in the presence of catalysts.
  • Hydrochloride Formation: The final product can be converted to its hydrochloride salt by treatment with hydrochloric acid.

6-Propyl-benzo[1,3]dioxol-5-ylamine hydrochloride has several applications, including:

  • Proteomics Research: Utilized as a biochemical tool for studying protein interactions and functions.
  • Pharmaceutical Development: Investigated for potential therapeutic properties in drug discovery programs.
  • Chemical Research: Employed in synthetic organic chemistry for developing new compounds.

Interaction studies involving 6-Propyl-benzo[1,3]dioxol-5-ylamine hydrochloride focus on its binding affinity to biological targets. Preliminary studies suggest that it may interact with various receptors and enzymes, although detailed mechanisms remain under investigation. Such interactions could elucidate its potential pharmacological effects.

Several compounds share structural similarities with 6-Propyl-benzo[1,3]dioxol-5-ylamine hydrochloride. These include:

Compound NameStructure FeaturesUnique Aspects
6-Nitro-benzo[1,3]dioxol-5-ylamineNitro group substitution on the ringExhibits distinct electronic properties due to nitro group
6-Methyl-benzo[1,3]dioxol-5-ylamineMethyl group substitutionPotentially different biological activity profile
6-Benzyl-benzo[1,3]dioxol-5-ylamineBenzyl substitutionIncreased lipophilicity may enhance membrane permeability

These compounds highlight the uniqueness of 6-Propyl-benzo[1,3]dioxol-5-ylamine hydrochloride due to its specific propyl side chain, which may influence its biological activity and solubility compared to others.

Dates

Modify: 2023-08-15

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